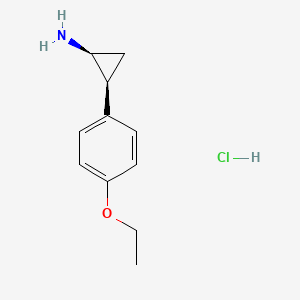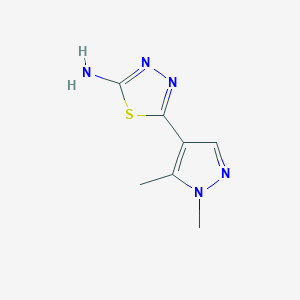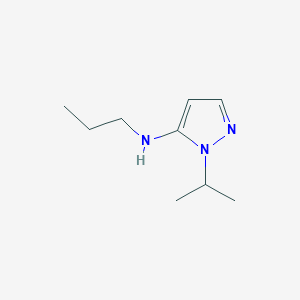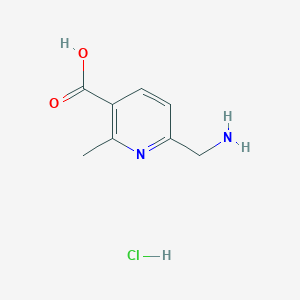![molecular formula C15H21N3O2 B11733321 2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11733321.png)
2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metoxi-4-[({[1-(propan-2-il)-1H-pirazolil-3-il]metil}amino)metil]fenol es un compuesto orgánico con una estructura compleja que incluye un grupo fenol, un grupo metoxi y una porción de pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-metoxi-4-[({[1-(propan-2-il)-1H-pirazolil-3-il]metil}amino)metil]fenol generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación de la porción de pirazol: Esto se puede lograr haciendo reaccionar 1-(propan-2-il)-1H-pirazolil con formaldehído en condiciones ácidas para formar el derivado de pirazol correspondiente.
Adición del pirazol al fenol: El derivado de pirazol luego se hace reaccionar con 2-metoxi-4-hidroxibenzaldehído en presencia de una base para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Los métodos industriales comunes incluyen el uso de reactores de flujo continuo y sistemas de síntesis automatizados para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-metoxi-4-[({[1-(propan-2-il)-1H-pirazolil-3-il]metil}amino)metil]fenol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo fenol se puede oxidar para formar quinonas.
Reducción: El compuesto se puede reducir para formar alcoholes correspondientes.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono (Pd / C) y solventes específicos como diclorometano (CH2Cl2).
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Varios fenoles sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
2-metoxi-4-[({[1-(propan-2-il)-1H-pirazolil-3-il]metil}amino)metil]fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar actividades enzimáticas e interacciones proteicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antioxidantes.
Industria: Utilizado en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-metoxi-4-[({[1-(propan-2-il)-1H-pirazolil-3-il]metil}amino)metil]fenol implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede dirigirse a enzimas y receptores involucrados en el estrés oxidativo y la inflamación.
Vías involucradas: Puede modular las vías de señalización relacionadas con las respuestas al estrés celular y la regulación inmune.
Comparación Con Compuestos Similares
Compuestos Similares
Fenol, 2-metoxi-4-(metoximetil)-: Estructura similar pero con un grupo metoximetil en lugar de la porción de pirazol.
Fenol, 2-metoxi-4-(1-propenil)-: Contiene un grupo propenil en lugar de la porción de pirazol.
Unicidad
2-metoxi-4-[({[1-(propan-2-il)-1H-pirazolil-3-il]metil}amino)metil]fenol es único debido a la presencia de la porción de pirazol, lo que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
2-methoxy-4-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)18-7-6-13(17-18)10-16-9-12-4-5-14(19)15(8-12)20-3/h4-8,11,16,19H,9-10H2,1-3H3 |
Clave InChI |
WYABIRVWUMPNFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)

![N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11733273.png)
![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)
![N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733278.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)

![1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733314.png)

